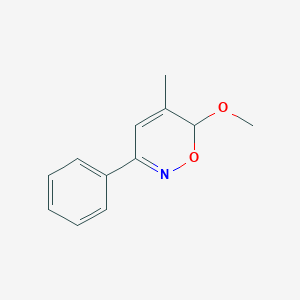
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is often carried out in pyridine or ethanol in the presence of sodium acetate . Another method involves the oxidation of 6-methoxy-5-methyl-4-phenyl-6H-1,2-oxazine to the corresponding hydroperoxide, which is then converted to oxazinone by treatment with trimethylsilyl chloride in hexamethyldisilazane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to hydroperoxides and oxazinones.
Reduction: Potential reduction of the oxazine ring to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Trimethylsilyl chloride in hexamethyldisilazane.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazinones.
Reduction: Reduced oxazine derivatives.
Substitution: Substituted oxazine compounds with different functional groups.
科学的研究の応用
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial and fungicidal activities.
Medicine: Moderate cytotoxicity against breast cancer cells and modulation of glucocorticoid receptors.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its cytotoxic effects on cancer cells are likely due to its interaction with cellular DNA and inhibition of key enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
1,3-Oxazines: Another class of oxazine compounds with different substitution patterns.
Isoxazoles: Five-membered heterocyclic compounds with similar biological activities.
Uniqueness
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
117341-61-4 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
6-methoxy-5-methyl-3-phenyl-6H-oxazine |
InChI |
InChI=1S/C12H13NO2/c1-9-8-11(13-15-12(9)14-2)10-6-4-3-5-7-10/h3-8,12H,1-2H3 |
InChIキー |
CHSQFKYPKNPOGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NOC1OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
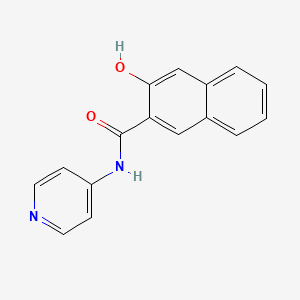
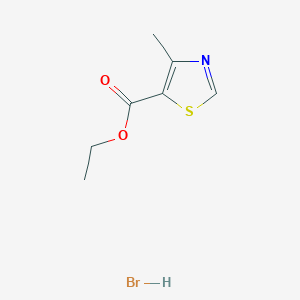
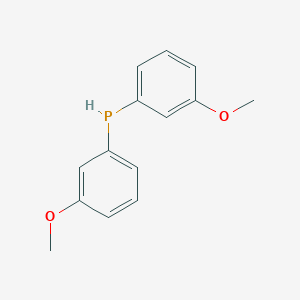
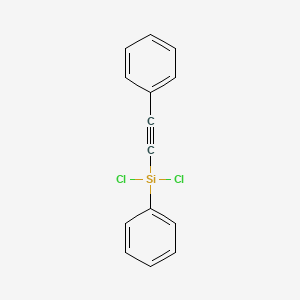
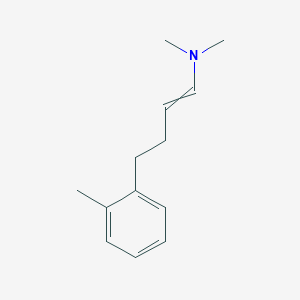
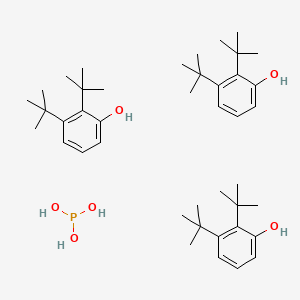
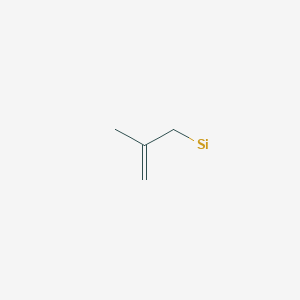
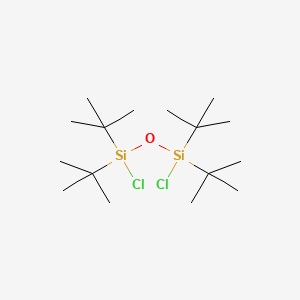
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
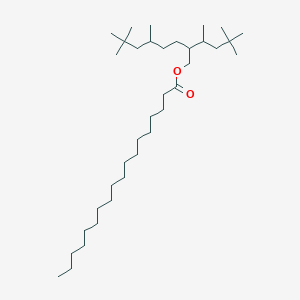
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
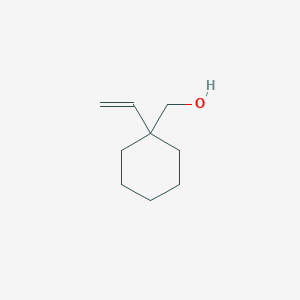
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
